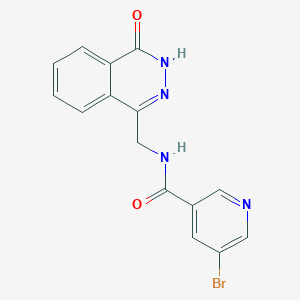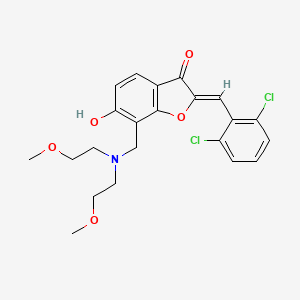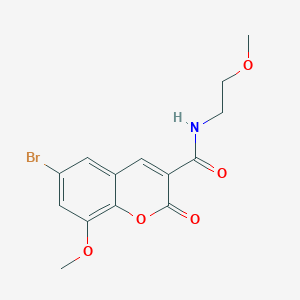
5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, “2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is given by the InChI code: 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” are as follows: It has a molecular weight of 298.27, and a density of 1.42 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Receptor Affinity
- A study by Hirokawa, Yoshida, and Kato (1998) discusses the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives. These derivatives were evaluated for their binding to 5-HT3 and dopamine D2 receptors. The study found that certain derivatives, including a variant similar to the specified compound, showed potent affinities for both receptors (Hirokawa, Yoshida, & Kato, 1998).
Chemical Synthesis and Characteristics
- Chen Qi-fan (2010) conducted research on the synthesis and characteristics of 5-Bromo-nicotinonitrile. The study involves preparing 5-Bromo-nicotinamide from 5-Bromo-nicotinate, indicating the potential for diverse chemical transformations and applications of compounds related to the specified chemical (Chen Qi-fan, 2010).
Medicinal Chemistry Applications
- Ismail et al. (2003) investigated the synthesis and antiprotozoal activity of aza-analogues of furamidine, which includes compounds similar to 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide. These compounds showed promising results in in vitro and in vivo models for diseases like trypanosomiasis (Ismail et al., 2003).
Biomedical Research
- The study by Maiese et al. (2009) highlights the importance of nicotinamide in various physiological processes and its potential therapeutic applications in diseases like diabetes and aging-related diseases. This indicates the significance of derivatives of nicotinamide, such as the specified compound, in biomedical research (Maiese, Zhong Chong, Hou, & Shang, 2009).
Advanced Synthesis Techniques
- Shchepin et al. (2016) described an efficient synthesis method for Nicotinamide-1-15N, demonstrating advanced techniques in chemical synthesis that can be relevant for producing isotopically labelled variants of compounds like 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).
Pharmacological Considerations
- Knip et al. (2000) reviewed the safety of high-dose nicotinamide, discussing the therapeutic applications and toxic potential of nicotinamide derivatives. This review is relevant for understanding the pharmacological safety profile of related compounds, including the specified chemical (Knip, Douek, Moore, Gillmor, Mclean, Bingley, Gale, & T. E. Group, 2000).
Mécanisme D'action
Safety and Hazards
The safety information for “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for “5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide” and similar compounds are likely to involve further exploration of their potential as inhibitors of poly (ADP-ribose) polymerase, given their structural similarity to other known inhibitors . This could have implications for the treatment of diseases such as cancer.
Propriétés
IUPAC Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-10-5-9(6-17-7-10)14(21)18-8-13-11-3-1-2-4-12(11)15(22)20-19-13/h1-7H,8H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWFZPNNGIEBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)
![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)



![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)
![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)


![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)
![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)
